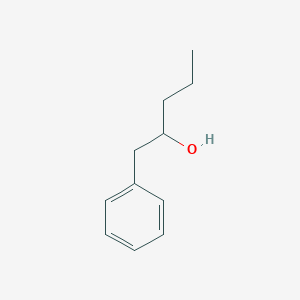

1-Phenyl-2-pentanol

Beschreibung

Significance of Chiral Alcohols as Intermediates in Pharmaceutical and Fine Chemical Industries

Chiral alcohols are fundamental building blocks in the synthesis of a wide array of pharmaceutical and fine chemical products. The chirality, or "handedness," of a molecule can have a profound impact on its biological activity. In the pharmaceutical industry, it is well-established that the different enantiomers of a drug can exhibit vastly different therapeutic effects and toxicities. This has driven a significant shift towards the development of single-enantiomer drugs, which can offer improved efficacy and a better safety profile compared to their racemic counterparts.

The synthesis of these enantiomerically pure drugs often relies on the availability of chiral intermediates like 1-phenyl-2-pentanol. These intermediates are incorporated into the final drug molecule, imparting the desired stereochemistry. Beyond pharmaceuticals, chiral alcohols are also crucial in the production of agrochemicals, fragrances, and advanced materials where specific stereoisomers are required for optimal performance. The economic and therapeutic importance of enantiopure compounds has spurred extensive research into efficient and selective methods for producing chiral alcohols.

Overview of Key Research Trajectories and Challenges for this compound

Current research on this compound and related chiral alcohols is largely focused on developing efficient and highly stereoselective synthetic methods. The primary goal is to produce specific enantiomers of the alcohol with high purity, which is crucial for its subsequent use in pharmaceutical synthesis. Key research trajectories include biocatalysis and asymmetric hydrogenation of the corresponding prochiral ketone, 1-phenyl-2-pentanone.

Biocatalytic Approaches:

Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and sustainable method for producing chiral alcohols. Enzymes, such as reductases and lipases, can exhibit high regio- and stereoselectivity under mild reaction conditions. For instance, the biocatalytic reduction of prochiral ketones to their corresponding chiral alcohols is a well-established strategy. While direct studies on the biocatalytic reduction of 1-phenyl-2-pentanone to this compound are not extensively documented in publicly available literature, significant research on analogous ketones provides a strong precedent. For example, reductases from various microorganisms have been successfully used for the asymmetric reduction of acetophenone and other phenyl ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).

Another significant biocatalytic method is the kinetic resolution of a racemic mixture of the alcohol. This technique employs an enzyme, typically a lipase, that selectively acylates one enantiomer, allowing for the separation of the two. Lipases like Candida antarctica lipase B (CALB), often commercialized as Novozym 435, are widely used for this purpose due to their broad substrate scope and high enantioselectivity. Studies on the kinetic resolution of similar secondary alcohols, such as 2-pentanol and 1-phenylethanol, have demonstrated the feasibility of obtaining high enantiopurity.

Asymmetric Hydrogenation:

Asymmetric hydrogenation using chiral metal catalysts is another prominent route for the synthesis of enantiomerically pure alcohols. This method involves the reduction of the C=O bond of a ketone using hydrogen gas in the presence of a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other. Catalysts based on metals like ruthenium, rhodium, and iridium, combined with chiral ligands, have shown high efficiency and enantioselectivity in the hydrogenation of various ketones. Research on the asymmetric hydrogenation of acetophenone and other aromatic ketones has yielded excellent results, suggesting that similar catalytic systems could be effectively applied to the synthesis of chiral this compound from 1-phenyl-2-pentanone.

Research Findings in the Synthesis of Structurally Related Chiral Alcohols:

The following table summarizes research findings from the synthesis of chiral alcohols structurally similar to this compound, illustrating the potential of these methods.

| Precursor Ketone | Catalyst/Enzyme | Method | Product Alcohol | Enantiomeric Excess (ee) | Yield | Reference |

| Acetophenone | Wool-Pt complex | Asymmetric Hydrogenation | (R)-1-phenylethanol | - | - | |

| 2-Pentanone | Geotrichum candidum | Biocatalytic Reduction | (S)-2-pentanol | >99% | - | |

| rac-2-Pentanol | Candida antarctica lipase B | Kinetic Resolution | (S)-2-pentanol | >99% | - | |

| 1-Phenyl-2-propanone | Rhodococcus erythropolis JX-021 | Biocatalytic Reduction | (S)-1-Phenyl-2-propanol | 99% | - |

Challenges in the Synthesis and Application of this compound:

Despite the promising research trajectories, several challenges remain in the synthesis and industrial application of this compound and other chiral alcohols. A primary challenge is achieving high stereoselectivity, as the presence of even small amounts of the undesired enantiomer can be detrimental in pharmaceutical applications. The efficiency and cost of catalysts, whether they are enzymes or metal complexes, are also significant hurdles. For biocatalysis, challenges include enzyme stability, substrate and product inhibition, and the need for cofactor regeneration. In asymmetric hydrogenation, the cost of precious metal catalysts and chiral ligands can be substantial.

Furthermore, the separation and purification of the desired enantiomer from the reaction mixture can be complex and costly, especially on an industrial scale. For kinetic resolutions, the theoretical maximum yield for a single enantiomer is 50%, which can be a drawback if the other enantiomer is not of value. Overcoming these challenges through the development of more robust and efficient catalysts, as well as innovative process engineering, is a key focus of ongoing research.

Recent research has also begun to explore the direct biological activities of this compound. For example, a study identified this compound from Moringa oleifera leaf extract and investigated its anti-fibrotic and anti-cancer effects. Such findings could open new avenues for the application of this chiral alcohol beyond its role as a synthetic intermediate.

Eigenschaften

IUPAC Name |

1-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCURFTSXOIATDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052451 | |

| Record name | DL-1-Phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a mild, green, sweet odour | |

| Record name | alpha-Propylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

247.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Propylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.957-0.964 | |

| Record name | alpha-Propylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

705-73-7 | |

| Record name | α-Propylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-1-Phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-1-phenylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8917UGK95X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1-phenyl-2-pentanol and Its Stereoisomers

Traditional Chemical Synthesis Routes

Traditional methods provide reliable and well-documented pathways to 1-phenyl-2-pentanol and related structures. These often involve multi-step processes starting from commercially available precursors.

Reductive Amination Approaches to Aminated Derivatives

Reductive amination is a powerful method for preparing amines from carbonyl compounds. While this process directly yields an amino group instead of a hydroxyl group, the resulting 1-amino-1-phenyl-2-pentanol derivatives are structurally analogous and their synthesis often begins with the same precursor, 1-phenyl-2-pentanone.

One common approach involves the reductive amination of 1-phenyl-2-pentanone. For instance, the synthesis of 2-amino-1-phenylpropane from 1-phenyl-2-propanone has been demonstrated using sodium cyanoborohydride (NaBH₃CN) in a solution of methanol and ammonium acetate at room temperature. This reaction proceeds via the formation of an intermediate imine, which is then reduced by the hydride reagent. A similar strategy can be applied to 1-phenyl-2-pentanone to produce the corresponding aminated derivative, N-methyl-1-phenyl-2-pentanamine. The reaction conditions, such as the choice of reducing agent and solvent, are critical for achieving high yields and purity.

Electrochemical methods also offer a pathway for reductive amination. The process typically involves two stages: the formation of an imine from a ketone and an amine, followed by electrochemical reduction. This has been successfully applied to various aliphatic ketones, including 2-pentanone and 3-pentanone.

Oxime Reduction Strategies

An alternative route to aminated derivatives, and conceptually related to the synthesis of this compound, is through the reduction of an oxime. This method also starts with the corresponding ketone, 1-phenyl-2-pentanone.

The ketone is first reacted with hydroxylamine, often in the form of hydroxylamine hydrochloride in an aqueous base, to form 1-phenyl-2-pentanone oxime. This oxime can then be reduced to the primary amine. A common reducing agent for this transformation is a Raney nickel-aluminum alloy under hydrogen pressure. This method has been shown to be effective for the preparation of 1-erythro-2-amino-1-phenyl-1-propanol from the corresponding oxime. The reduction of oximes can also be achieved using hydrazine in the presence of a Raney nickel catalyst.

Grignard Reaction Pathways in Related Alcohol Synthesis

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. To synthesize this compound, a Grignard reagent, phenylmagnesium bromide, is reacted with an appropriate aldehyde, in this case, propionaldehyde.

The reaction involves the nucleophilic addition of the phenyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The subsequent reaction with propionaldehyde, followed by an acidic workup, yields this compound. This method is a cornerstone of organic synthesis for creating secondary alcohols with specific alkyl and aryl substituents.

Reduction of Corresponding Carbonyl Compounds

The most direct route to this compound is the reduction of the corresponding ketone, 1-phenyl-2-pentanone. This transformation can be accomplished using a variety of reducing agents.

Common laboratory reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The choice of reagent and reaction conditions can influence the outcome, particularly when other functional groups are present. For industrial-scale synthesis, catalytic hydrogenation is often preferred. This involves reacting the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reduction of the carbonyl group in 1-phenyl-2-pentanone yields the secondary alcohol, this compound.

Asymmetric Synthesis Approaches

Achieving stereoselectivity to produce a single enantiomer of this compound requires the use of asymmetric synthesis techniques. These methods are crucial in fields like medicinal chemistry where the biological activity of a molecule can be dependent on its stereochemistry.

Chiral Catalyst-Mediated Transformations

The use of chiral catalysts is a prominent strategy for inducing enantioselectivity in chemical reactions. In the context of synthesizing chiral alcohols, this often involves the asymmetric reduction of a prochiral ketone or the asymmetric addition of a nucleophile to an aldehyde.

For the synthesis of chiral this compound, an asymmetric reduction of 1-phenyl-2-pentanone can be performed using a chiral catalyst. These catalysts, often metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. For example, chiral covalent organic frameworks (CCOFs) have been developed as platforms for asymmetric catalysis. These materials can incorporate chiral ligands, such as TADDOL derivatives, which can promote the asymmetric addition of reagents like diethylzinc to aldehydes with high enantioselectivity. Similarly, chiral amino alcohols have been used as catalysts for the enantioselective addition of dialkylzincs to aldehydes, yielding secondary alcohols with high enantiomeric excess. While not specifically detailed for this compound in the provided context, these principles of asymmetric catalysis are directly applicable.

Chiral Ligand-Catalyzed Asymmetric Aldol Reactions

Chiral Auxiliary-Directed Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This strategy is widely applicable in asymmetric synthesis. For instance, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct a stereoselective alkylation or reduction step. Patent literature describes the use of chiral auxiliaries like R-4-phenyl-2-oxazolidinone in the synthesis of key intermediates for compounds structurally related to this compound. These auxiliaries guide the formation of specific stereoisomers with high diastereoselectivity.

Biocatalytic Synthesis of this compound

Biocatalysis leverages enzymes as catalysts for chemical transformations. This approach is valued for its high selectivity, mild reaction conditions, and environmental friendliness.

The enzymatic reduction of prochiral ketones is a well-established method for producing enantiomerically pure alcohols. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly effective for this purpose. These enzymes, often NAD(P)H-dependent, catalyze the reduction of a ketone to the corresponding chiral alcohol with high enantioselectivity. For example, alcohol dehydrogenase from Thermoanaerobacter ethanolicus can reduce 2-pentanone to (S)-2-pentanol. The enantioselectivity of these reductions can be influenced by factors such as temperature and pH. Baker's yeast is also a commonly used whole-cell system for the reduction of ketones.

Table 2: Factors Affecting Enantioselectivity in Enzymatic Reduction of 2-Pentanone

| Parameter | Condition | Effect on Enantiomeric Excess (ee) |

|---|---|---|

| Temperature | Increasing from 7 °C to 50 °C | Linear decrease from 77% to 58% |

Kinetic resolution is a method for separating a racemic mixture of chiral molecules. In lipase-catalyzed kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a highly effective and enantioselective catalyst for the transesterification of racemic alcohols like 1-phenylethanol and 2-pentanol. The choice of acyl donor and solvent significantly impacts the reaction's efficiency and selectivity.

Table 3: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Pentanol

| Enzyme | Acyl Donor | Conversion | Enantiomeric Excess (Substrate) |

|---|

This process allows for the production of highly enantiomerically enriched (S)-2-pentanol. The optimization of reaction parameters such as substrate concentration, enzyme loading, and temperature is crucial for achieving high enantiomeric excess in a minimal amount of time.

Lipase-Catalyzed Kinetic Resolution via Transesterification

Optimization of Biocatalytic Reaction Parameters (e.g., lipase type, acyl donor, water content)

The efficiency and enantioselectivity of biocatalytic methods for producing chiral alcohols like this compound are highly dependent on the careful optimization of several reaction parameters. Key factors that are routinely investigated include the choice of lipase, the nature of the acyl donor, and the water content or water activity (aw) in the reaction medium.

Lipase Type: The selection of the enzyme is critical for achieving high enantioselectivity. Lipases from different microbial sources exhibit varying specificities towards substrates. For the kinetic resolution of racemic secondary alcohols, immobilized Candida antarctica lipase B (CALB), often known by the commercial name Novozym 435, is a widely used and highly effective biocatalyst. It has demonstrated very high enantioselectivity in the resolution of analogous compounds such as rac-1-phenylethanol and rac-2-pentanol. For instance, in the resolution of 1-phenoxy-2-pentanol, Candida antarctica lipase B was also the catalyst of choice. The high enantiomeric ratios (E-values) often obtained with CALB make it a preferred enzyme for these types of transformations. Other lipases, such as those from Pseudomonas cepacia and Burkholderia cepacia, have also been employed effectively in the resolution of racemic alcohols.

Acyl Donor: The acyl donor plays a significant role in the rate and selectivity of lipase-catalyzed transesterification reactions. Vinyl esters, such as vinyl acetate and vinyl butyrate, are frequently used as they are "irreversible" acyl donors. The irreversibility stems from the tautomerization of the co-produced vinyl alcohol to a stable ketone (acetaldehyde or butanal), which shifts the reaction equilibrium towards product formation. Studies on the resolution of rac-2-pentanol showed that vinyl butyrate was an effective acyl donor when used with Novozym 435. In some cases, other acyl donors like butyl butyrate have been shown to slightly increase the activity per gram of enzymatic derivative compared to vinyl esters. The choice of acyl donor can also influence the enantioselectivity (E-value) of the resolution.

Water Content: In non-aqueous media used for synthesis, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excessive water can promote competing hydrolysis reactions of both the acyl donor and the ester product, leading to lower yields and enantioselectivity. The influence of water content is therefore a critical parameter to optimize. For the kinetic resolution of rac-1-phenylethanol and rac-2-pentanol in hexane, the optimal water content was found to be approximately 100 ppm. The effect of water activity can also be solvent-dependent. In the resolution of 1-phenoxy-2-pentanol, increasing water activity led to decreased E-values in solvents like hexane and toluene, whereas for other substrates, the opposite effect was observed. This highlights the need for empirical optimization of water content for each specific substrate and solvent system.

Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols This table is generated based on findings from analogous reactions and illustrates general trends.

| Parameter | Typical Options/Ranges | Effect on Reaction | Reference Example |

|---|---|---|---|

| Lipase Type | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase, Burkholderia cepacia Lipase | High enantioselectivity (E > 200) often observed with CALB for phenyl-substituted alcohols. | CALB shows high enantioselectivity for rac-1-phenylethanol and rac-2-pentanol. |

| Acyl Donor | Vinyl acetate, Vinyl butyrate, Isopropyl acetate, Butyl butyrate | Irreversible vinyl esters can drive the reaction forward. The chain length can affect reaction rates and selectivity. | Vinyl butyrate was optimal for the resolution of rac-2-pentanol. |

| Water Content | 50 - 200 ppm; Water activity (aw) < 0.5 | Essential for enzyme activity, but excess water can cause hydrolysis, reducing yield and enantioselectivity. | Optimal water content for rac-2-pentanol resolution in hexane was ~100 ppm. |

| Solvent | Hexane, Toluene, Cyclohexane, Tetrahydrofuran (THF) | Affects enzyme activity, stability, and substrate solubility. Water-immiscible solvents are common. | Hexane is a common solvent for lipase-catalyzed resolutions. |

| Temperature | 30 - 60 °C | Affects reaction rate and enzyme stability. Optimum temperature balances these two factors. | Optimum temperature for rac-1-phenylethanol resolution was found to be 42 °C. |

Kinetic Modeling and Enantioselectivity Studies of Biocatalytic Processes

Understanding the kinetics of biocatalytic resolutions is crucial for process optimization, reactor design, and scaling up the production of enantiomerically pure alcohols like this compound. Kinetic models describe the reaction rate as a function of substrate and product concentrations, while enantioselectivity studies quantify the enzyme's ability to discriminate between the two enantiomers of a racemic substrate.

Kinetic Modeling: Lipase-catalyzed transesterification reactions for kinetic resolution often follow a Ping-Pong Bi-Bi mechanism. This model involves two substrates (the alcohol and the acyl donor) and two products (the ester and the co-product from the acyl donor). The mechanism proceeds in two main steps: first, the enzyme reacts with the acyl donor to form an acylated enzyme intermediate, releasing the first product. Second, the acylated enzyme reacts with the alcohol to form the final ester product and regenerate the free enzyme.

For the kinetic resolution of rac-2-pentanol, a reaction analogous to that of this compound, the process was successfully described by a Ping-Pong Bi-Bi kinetic model. Mathematical models based on these kinetics can be developed to predict the reaction progress and optimize parameters such as residence time in continuous-flow reactors. Such models incorporate factors like axial dispersion and mass transfer limitations, which are important in packed-bed reactors. The determination of kinetic parameters, such as the Michaelis-Menten constants (Km) for each substrate and the maximum reaction rate (Vmax), allows for a quantitative understanding of the process.

Enantioselectivity (E-value): The enantioselectivity of a kinetic resolution is quantified by the enantiomeric ratio, or E-value. It represents the ratio of the specificity constants (Vmax/Km) for the two enantiomers. A high E-value is desirable as it allows for the production of both the unreacted substrate and the ester product with high enantiomeric excess (ee) at or near 50% conversion. For practical applications, E-values greater than 20 are generally considered significant. In many lipase-catalyzed resolutions of secondary alcohols, E-values well over 100, and sometimes exceeding 200, can be achieved, indicating excellent enantioselectivity. For example, the resolution of (R,S)-1-phenylethanol using Burkholderia cepacia lipase in a system containing an ionic liquid achieved an E-value of 379. The E-value is not only dependent on the enzyme and substrate but can also be influenced by the reaction medium, acyl donor, and temperature.

Microbial Biotransformation Techniques (e.g., yeast-mediated reductions)

Microbial biotransformation, particularly using whole-cell catalysts like baker's yeast (Saccharomyces cerevisiae), offers a powerful and environmentally benign method for the asymmetric synthesis of chiral alcohols. This technique leverages the array of oxidoreductase enzymes present within the microbial cells to reduce a prochiral ketone precursor, such as 1-phenyl-2-pentanone, to the corresponding chiral alcohol, this compound, with high stereoselectivity.

The reduction of ketones by yeast typically follows Prelog's rule, which predicts the formation of the (S)-alcohol. This is achieved by the delivery of a hydride from the nicotinamide adenine dinucleotide (NADH or NADPH) cofactor to the re-face of the carbonyl group. Saccharomyces cerevisiae has been successfully used for the asymmetric reduction of various prochiral ketones to produce valuable chiral intermediates. For instance, it can reduce 1-phenyl-1,2-propanedione to (1R,2S)-1-phenyl-1,2-propanediol, a precursor to L-ephedrine, with high chemical and optical yields. Similarly, it has been used for the synthesis of (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity.

The process involves incubating the prochiral ketone substrate with a suspension of yeast cells, often in a simple aqueous buffer with a carbon source like glucose or sucrose. The yeast's metabolic activity regenerates the necessary cofactors (NAD(P)H) in situ, eliminating the need for their expensive external addition. Reaction conditions such as pH, temperature, substrate concentration, and yeast concentration can be optimized to improve conversion and enantiomeric excess. For example, in the production of L-phenylacetylcarbinol, a related biotransformation product, parameters like initial pH and sucrose concentration were optimized. While yeast-mediated reductions are highly effective, challenges can include substrate or product inhibition and the formation of by-products through competing enzymatic reactions.

Table 2: Examples of Yeast-Mediated Asymmetric Reductions of Prochiral Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1,2-propanedione | Saccharomyces cerevisiae | (1R,2S)-1-Phenyl-1,2-propanediol | >99% | |

| Acetophenone | Lactobacillus kefiri P2 | (S)-1-Phenylethanol | >99% | |

| Propiophenone (1-Phenyl-1-propanone) | Saccharomyces cerevisiae | (S)-1-Phenyl-1-propanol | Not specified | Implied by similar reductions |

| 3-Chloro-1-phenyl-1-propanone | Saccharomyces cerevisiae | (S)-3-Chloro-1-phenyl-1-propanol | High |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound using the biocatalytic and microbial methods described above aligns well with the principles of Green Chemistry. These approaches offer sustainable alternatives to conventional chemical syntheses, which often rely on stoichiometric reagents, harsh conditions, and hazardous materials.

The application of biocatalysis in the synthesis of chiral alcohols embodies several of the 12 Principles of Green Chemistry:

Prevention of Waste: Biocatalytic processes are highly selective (chemo-, regio-, and stereo-), which minimizes the formation of by-products and simplifies purification, thereby preventing waste at the source.

Atom Economy: While kinetic resolutions have a theoretical maximum yield of 50% for a single enantiomer, asymmetric reductions of prochiral ketones can theoretically achieve 100% yield, representing excellent atom economy.

Less Hazardous Chemical Syntheses: These methods avoid the use of toxic heavy metal catalysts or hazardous reducing agents (e.g., metal hydrides) common in traditional organic synthesis.

Use of Catalysis: Enzymes and whole cells are highly efficient catalysts that can be used in small quantities and are often reusable, which is superior to stoichiometric reagents.

Use of Renewable Feedstocks: The enzymes and microorganisms are derived from renewable sources. Furthermore, the carbon sources used in fermentation, such as sugars, are renewable.

Reduce Derivatives: The high specificity of enzymes often eliminates the need for protecting and deprotecting functional groups, which reduces the number of synthetic steps, reagent use, and waste generation.

Design for Energy Efficiency: Biocatalytic reactions are typically conducted under mild conditions (ambient temperature and atmospheric pressure), significantly reducing the energy requirements compared to many conventional chemical processes.

Use of Safer Solvents and Auxiliaries: Many biocatalytic reactions can be performed in water or in benign organic solvents, reducing the reliance on volatile and hazardous organic compounds.

Stereochemical Control and Resolution of 1-phenyl-2-pentanol Enantiomers

Principles of Enantioselective Synthesis Applied to 1-Phenyl-2-pentanol

Enantioselective synthesis, or asymmetric synthesis, aims to directly produce a specific enantiomer of a chiral compound, bypassing the need to separate a 50:50 racemic mixture. For a secondary alcohol like this compound, the primary strategy involves the asymmetric reduction of its corresponding prochiral ketone, 1-phenyl-2-pentanone.

This transformation is typically achieved using chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. Key methodologies applicable to the synthesis of enantiopure this compound include:

Catalytic Asymmetric Hydrogenation: This method employs a metal catalyst (commonly ruthenium, rhodium, or iridium) coordinated to a chiral ligand. The chiral ligand environment dictates the facial selectivity of hydride delivery to the carbonyl group of 1-phenyl-2-pentanone, leading to an excess of one alcohol enantiomer.

Enantioselective Hydride Addition: Reagents such as chiral boranes or aluminum hydrides modified with chiral ligands can achieve high levels of enantioselectivity. A well-known example of this approach is the Corey-Bakshi-Shibata (CBS) reduction, which uses a borane reagent in the presence of a chiral oxazaborolidine catalyst.

Biocatalytic Reduction: Certain enzymes, particularly ketoreductases (KREDs) derived from microorganisms like yeast or bacteria, can reduce ketones to alcohols with exceptionally high enantioselectivity under mild conditions. By selecting an appropriate KRED, 1-phenyl-2-pentanone can be selectively converted to either the (R)- or (S)-enantiomer of this compound.

Another advanced approach involves the copper-catalyzed radical oxyfunctionalization of alkenes, which can create chiral centers with high enantiomeric control. While not a direct reduction, such methods highlight the diverse strategies available for installing chirality during synthesis. The success of any enantioselective synthesis is measured by its enantiomeric excess (ee), which quantifies the purity of the target enantiomer.

Racemic Resolution Techniques for Stereoisomeric Separation

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often necessary when a direct enantioselective synthesis is not feasible or economical. For this compound, both classical and enzymatic methods are applicable.

Classical resolution is a foundational technique that relies on the differential physical properties of diastereomers. Since enantiomers have identical physical properties (e.g., solubility, melting point), they cannot be separated by standard techniques like crystallization. However, by reacting the racemic alcohol with a single, pure enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers have distinct physical properties and can be separated.

The process for resolving racemic this compound via this method involves two main steps:

Derivative Formation: The hydroxyl group of racemic this compound is first converted into an acidic functional group, for example, by reacting it with phthalic anhydride to form a hydrogen phthalate ester. This creates a racemic mixture of acidic esters.

Salt Formation and Separation: The racemic ester mixture is then treated with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic amine like (R)-1-phenylethylamine. This reaction produces a mixture of two diastereomeric salts, for instance:

((R)-ester)•((R)-base)

((S)-ester)•((R)-base)

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first, allowing for its physical separation.

Hydrolysis: Once a diastereomeric salt has been isolated and purified, the original alcohol enantiomer is recovered by chemical hydrolysis, which cleaves the ester bond and removes the chiral resolving agent. This method has been successfully applied to resolve structural isomers of this compound, demonstrating its viability.

Enzymatic kinetic resolution is a highly efficient and selective method for separating enantiomers. It exploits the ability of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer of a racemic substrate at a much faster rate than the other. For racemic this compound, this is typically an acylation reaction.

In this process, the racemic alcohol is exposed to an acyl donor (e.g., vinyl acetate, isopropenyl acetate) in the presence of a lipase, such as the immobilized lipase from Candida antarctica (CALB), in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer (for instance, the R-enantiomer), converting it into the corresponding ester. The other enantiomer (the S-enantiomer) is left largely unreacted.

The reaction is stopped at or near 50% conversion, resulting in a mixture containing one enantiomer as an ester ((R)-1-phenyl-2-pentyl acetate) and the other as the unreacted alcohol ((S)-1-phenyl-2-pentanol). Because of the significant difference in their chemical nature (ester vs. alcohol), these two products can be easily separated using standard techniques like column chromatography. This method is widely used for resolving secondary alcohols, including 1-phenylethanol and 2-pentanol, and is known for achieving very high enantiomeric excess for both the resulting ester and the remaining alcohol.

The table below summarizes typical parameters used in the enzymatic kinetic resolution of secondary alcohols closely related to this compound, illustrating the common conditions for this technique.

Classical Resolution Utilizing Diastereomeric Salt Formation

Assessment of Enantiomeric Excess and Optical Purity

Determining the stereochemical purity of a sample of this compound is crucial to evaluating the success of a resolution or an enantioselective synthesis. This is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other in a mixture.

Enantiomeric excess is defined by the formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or molar amounts of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.

The most common and reliable methods for determining the enantiomeric excess of this compound are:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, causing them to travel through the column at different rates and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for a precise calculation of the ee.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the volatile enantiomers of this compound or its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or a chiral solvating agent, it is possible to induce a chemical shift difference between corresponding protons in the two enantiomers. The integration of these now distinct signals in the NMR spectrum allows for the determination of the enantiomeric ratio.

Historically, enantiomeric purity was estimated by measuring the optical purity , which is the ratio of a sample's measured specific rotation to the specific rotation of the pure enantiomer. While it was long assumed that optical purity was identical to enantiomeric excess, it is now understood that this relationship is not always linear, especially at high concentrations where intermolecular associations can occur (a phenomenon known as the Horeau effect). Therefore, chromatographic and NMR methods are preferred for their accuracy and directness.

Mechanistic Investigations of Reactions Involving 1-phenyl-2-pentanol

Elucidation of Reaction Pathways in Formation and Derivatization

Nucleophilic Substitution Mechanisms (SN1/SN2) Relevant to Alcohol Reactivity

The reactivity of 1-phenyl-2-pentanol, a secondary alcohol, in nucleophilic substitution reactions is dictated by the specific reaction conditions and the nature of the leaving group. The hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, it typically requires protonation or conversion into a better leaving group, such as a tosylate, to facilitate substitution.

SN2 Mechanism: In reactions where a good nucleophile is present and the alcohol is converted into a derivative with a good leaving group (e.g., a tosylate), the SN2 mechanism is often favored. This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group. This single-step process results in an inversion of the stereochemical configuration at the chiral center. For instance, historical studies on similar secondary alcohols, such as 1-phenyl-2-propanol, have been instrumental in demonstrating this inversion of configuration during SN2 reactions. A series of reactions interconverting the enantiomers of 1-phenyl-2-propanol showed that the substitution step proceeds with an inversion of stereochemistry. The rate of SN2 reactions is sensitive to steric hindrance; as the substitution on the carbon atom increases, the accessibility for the nucleophile decreases, hindering the reaction.

SN1 Mechanism: The SN1 mechanism becomes relevant under conditions that favor the formation of a carbocation intermediate, such as in the presence of a protic acid and a weak nucleophile. This is a two-step process where the leaving group departs first, forming a planar carbocation. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization. The stability of the carbocation is a key factor; secondary carbocations, like the one that would be formed from this compound, are more stable than primary carbocations, making the SN1 pathway more plausible than for primary alcohols.

The choice between SN1 and SN2 pathways is a competitive process influenced by the nucleophile's strength, the solvent's polarity, and the leaving group's nature.

Oxidation Mechanisms of Secondary Alcohols

The oxidation of secondary alcohols like this compound yields ketones. In this case, the product would be 1-phenyl-2-pentanone. Various oxidizing agents can achieve this transformation, and the specific mechanism depends on the reagent used.

A common laboratory oxidant is chromic acid (H₂CrO₄), often formed in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. This is followed by an E2-like elimination step where a base (often water) removes a proton from the carbon bearing the oxygen, and the chromium-oxygen bond breaks, with chromium(VI) being reduced to chromium(IV) and the alcohol being oxidized to the ketone.

Kinetic studies on the oxidation of similar secondary alcohols, such as 1-phenylethanol, by hypochlorite have shown the reaction to be first order with respect to both the alcohol and the oxidant. The negative slope in a Hammett plot for the oxidation of substituted 1-phenylethanols suggests the development of an electron-deficient carbon center in the transition state. This is consistent with a mechanism involving the transfer of a hydride from the alcohol's carbinol carbon to the oxidant.

Recent research has also focused on more environmentally friendly and selective oxidation methods. For example, catalytic aerobic oxidation using transition metal complexes, such as those of ruthenium, can convert secondary alcohols to ketones. These reactions often proceed through a mechanism involving the formation of a metal-alkoxide intermediate followed by β-hydride elimination to form the ketone and a metal-hydride species. The catalyst is then regenerated by an oxidant, which can be molecular oxygen.

Microbial-mediated oxidations also offer a stereoselective route. For instance, certain microorganisms can selectively oxidize one enantiomer of a racemic secondary alcohol, allowing for the kinetic resolution of the alcohol. researchgate.net

Hydrogenation and Dehydrogenation Mechanisms

Dehydrogenation: The reverse of hydrogenation, acceptorless dehydrogenation, converts an alcohol into a ketone with the liberation of hydrogen gas (H₂). byjus.com This process is often catalyzed by transition metal complexes, particularly those of iridium and ruthenium. acs.orgresearchgate.net For secondary alcohols like this compound, the mechanism typically involves several key steps:

Coordination: The alcohol coordinates to the metal center of the catalyst.

Oxidative Addition/Alkoxide Formation: The O-H bond of the alcohol is cleaved, often with the assistance of a basic ligand on the catalyst or an external base, to form a metal-alkoxide intermediate and a metal-hydride.

β-Hydride Elimination: A hydrogen atom from the carbon bearing the oxygen is transferred to the metal center, forming the ketone product and a dihydride metal species.

Reductive Elimination: The dihydride species eliminates H₂ gas, regenerating the active catalyst.

Hydrogenation: The hydrogenation of the corresponding ketone, 1-phenyl-2-pentanone, would yield this compound. This reaction is the microscopic reverse of dehydrogenation and is often catalyzed by the same types of transition metal complexes under a hydrogen atmosphere. The mechanism involves the transfer of hydrogen from the catalyst to the ketone. In biomimetic systems, the reduction of ketones can be catalyzed by models of enzymes like horse liver alcohol dehydrogenase (HLADH), utilizing a cofactor like NADH. osti.gov Quantum chemical studies suggest a direct transfer of a hydride from the NADH model to the zinc-bound ketone. osti.gov

Stereochemical Implications and Stereoselectivity in Reaction Mechanisms

The presence of a chiral center at the second carbon of this compound has significant stereochemical implications for its reactions.

In nucleophilic substitution reactions , as discussed in section 5.1.1, the mechanism directly dictates the stereochemical outcome. An SN2 reaction proceeds with a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion. This stereospecificity is a hallmark of the SN2 mechanism. Conversely, an SN1 reaction, proceeding through a planar carbocation intermediate, leads to a loss of stereochemical information, resulting in a racemic or near-racemic mixture of products. The interconversion of enantiomers of similar alcohols like 1-phenyl-2-propanol has been a classic example used to demonstrate these principles.

In oxidation reactions , the chiral center is destroyed as the secondary alcohol is converted to an achiral ketone (1-phenyl-2-pentanone). However, stereoselectivity can be observed in the oxidation of racemic this compound using biocatalysts. Certain enzymes or microorganisms can exhibit enantioselectivity, preferentially oxidizing one enantiomer over the other. researchgate.net This process, known as kinetic resolution, allows for the separation of the enantiomers, yielding the unreacted, enantiomerically enriched alcohol and the ketone. For example, in the bio-oxidation of a similar compound, (±)-anti-1-phenyl-1,2-propanediol, the (1R,2S) enantiomer was found to be more reactive, allowing for the isolation of the less reactive (1S,2R) enantiomer with high enantiomeric excess. researchgate.net

In hydrogenation and dehydrogenation reactions , the stereochemistry is also a critical factor. The hydrogenation of the prochiral ketone, 1-phenyl-2-pentanone, can lead to the formation of a racemic mixture of (R)- and (S)-1-phenyl-2-pentanol if a non-chiral catalyst is used. However, by employing a chiral catalyst, it is possible to achieve asymmetric hydrogenation, leading to the preferential formation of one enantiomer. This is a powerful strategy in modern organic synthesis for producing enantiomerically pure compounds. The diastereoselectivity of such reductions can be predicted by models like Cram's rule or the Felkin-Anh model, which consider the steric hindrance of the substituents around the carbonyl group. libguides.com Similarly, dehydrogenation reactions catalyzed by chiral transition metal complexes can, in principle, exhibit kinetic resolution, preferentially converting one enantiomer of the alcohol to the ketone.

The racemization of chiral alcohols and amines can also be achieved using catalysts like the Shvo catalyst, which proceeds through a dehydrogenation-hydrogenation mechanism. researchgate.net This process is a key component of dynamic kinetic resolution (DKR), where an enzymatic resolution is coupled with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 1-phenyl-2-pentanol

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for conformational analysis and predicting the reactivity of molecules.

While specific DFT studies focusing exclusively on 1-phenyl-2-pentanol are not extensively detailed in the available literature, research on analogous structures provides significant insights. For instance, studies on the related compound 1-phenyl-2-propanol have utilized ab initio optimizations at the MP2/6-31G** level of theory to model its structure. nih.gov These calculations revealed that the lowest energy conformations are stabilized by weak OH-π hydrogen-bonding interactions between the hydroxyl group and the phenyl ring. nih.govbocsci.com This type of intramolecular interaction is crucial in determining the most stable three-dimensional shape of the molecule. Only one conformational isomer was observed for 1-phenyl-2-propanol in microwave spectroscopy experiments, which was assigned to the lowest energy conformation predicted by the model. nih.gov

Similarly, computational studies on other phenyl-substituted alcohols, such as (R)-1-phenyl-2,2,2-trifluoroethanol, have used DFT (B3LYP/6-31G**) to analyze the conformational landscape, identifying stable conformers where intramolecular hydrogen bonds play a significant role. researchgate.net The phenyl ring itself can influence self-organization through competitive intermolecular O-H···π interactions. acs.org

For reactivity, conceptual DFT provides descriptors like global hardness (η), electrophilicity (ω), and nucleophilicity (N) that can predict how a molecule will behave in a chemical reaction. beilstein-journals.org Such calculations can rationalize the dienophilic reactivity of related heterocyclic systems and identify the most reactive sites within a molecule. beilstein-journals.org These principles can be applied to this compound to predict its behavior in various chemical transformations.

Molecular Docking Simulations to Investigate Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in pharmacology for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. researchgate.netmdpi.com

A notable study investigated the anti-fibrotic effects of this compound (1-PHE), a compound identified from Moringa oleifera, on hepatic stellate cells. mdpi.com To understand the molecular mechanism, molecular docking simulations were performed to explore the interactions between 1-PHE and key proteins in the Wnt/β-catenin signaling pathway, which is implicated in liver fibrosis. mdpi.comresearchgate.net The specific proteins targeted were Protein Kinase cAMP-activated Catalytic Subunit Alpha (PRKACA) and Low-density-lipoprotein-receptor-related protein 5 (LRP5). mdpi.comresearchgate.net

The simulations, conducted using Autodock Vina, predicted favorable binding interactions for this compound with both proteins. mdpi.com The binding score for 1-PHE with PRKACA was -6.033, which was comparable to a known binding compound, suggesting a good binding affinity. mdpi.comresearchgate.net The interaction with LRP5 also showed a favorable binding score of -6.055. mdpi.comresearchgate.net The analysis identified specific amino acid residues within the proteins' binding sites that interact with the this compound molecule. mdpi.com Subsequent molecular dynamics simulations further supported a stable interaction, particularly with PRKACA, as indicated by analyses of hydrogen bonds and the radius of gyration. mdpi.com

Quantum Chemical Studies on Reaction Pathways and Transition State Geometries

Quantum chemical studies are instrumental in elucidating the detailed mechanisms of chemical reactions. These calculations can map out potential energy surfaces, identify reaction intermediates, and determine the geometries and energies of transition states, which correspond to the energy barriers of a reaction.

Research on the thermal decomposition of the structurally similar 2-phenylethanol illustrates this approach. researchgate.net Using CBS-QB3 level of theory, calculations showed that the preferred reaction pathway was a six-membered cyclic rearrangement leading to dehydration, forming styrene and water. researchgate.net Such studies can compare different possible pathways, like homolytic bond cleavage versus concerted reactions, to determine the most energetically favorable route. acs.org

In the context of enantioselective synthesis, DFT calculations have been used to investigate the reduction of achiral ketones to chiral alcohols, a reaction type relevant to the synthesis of this compound. osti.gov These studies evaluate different mechanistic pathways, such as direct hydride transfer from a cofactor versus the formation of a metal-hydride intermediate, to understand the origin of stereoselectivity. osti.gov The calculations can reveal the importance of specific molecular interactions, like the coordination of a cofactor to a metal center, in controlling the reaction's outcome. osti.gov

For reactions involving phenyl-substituted alcohols, quantum chemical methods can also model the formation and reactivity of key intermediates like phenonium ions. researchgate.net These computations help correlate the observed chemical behavior with the structural and electronic properties of the intermediates, providing a deeper understanding of the reaction mechanism. researchgate.net By applying these methods to this compound, one could predict its behavior in various synthetic transformations, such as oxidation, dehydration, or substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govblogspot.com The goal of QSAR is to develop a model that can predict the activity of new, untested compounds based solely on their molecular structure. nih.gov

A typical QSAR study involves several steps:

Data Set Collection : A dataset of compounds with known activities (e.g., IC50 values for enzyme inhibition or toxicity) is compiled. nih.govnih.gov The compound (±)-1-Phenyl-2-pentanol has been included in datasets for developing QSAR models related to the toxicity of aromatic compounds. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric properties), are calculated for each compound in the dataset. nih.govsemanticscholar.org

Model Development : Statistical methods, ranging from linear regression to machine learning algorithms like support vector regression or gene expression programming, are used to build a mathematical equation linking the descriptors to the activity. semanticscholar.orgresearchgate.net

Validation : The model's robustness and predictive power are rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.govnih.gov

For derivatives of this compound, a QSAR model could be developed to predict a desired property, such as antimicrobial activity, receptor binding affinity, or toxicity. By systematically modifying the structure of this compound (e.g., adding substituents to the phenyl ring or altering the alkyl chain) and measuring the corresponding activity, a dataset could be generated. A subsequent QSAR analysis could identify which structural features are most important for the activity, thereby guiding the design of new derivatives with enhanced potency or improved properties. semanticscholar.org

Applications of 1-phenyl-2-pentanol in Advanced Organic Synthesis

1-Phenyl-2-pentanol as a Versatile Chiral Building Block

Chiral building blocks are fundamental in modern organic synthesis for the construction of enantiomerically pure molecules. Optically active secondary alcohols, such as this compound, are widely utilized as intermediates to impart chirality into a final product. fiveable.meresearchgate.net The presence of both a hydroxyl group and a phenyl group provides multiple reaction sites for further chemical transformations. fiveable.me

The production of single-enantiomer chiral intermediates is a critical aspect of the pharmaceutical industry. core.ac.ukbioline.org.br The biological activity of many drugs is closely linked to their chirality, with often only one enantiomer providing the desired therapeutic effect while the other may be inactive or cause adverse effects. nih.gov

This compound and its derivatives serve as key precursors in the synthesis of enantiopure pharmaceutical ingredients. For instance, the related compound 1-phenyl-2-propanol is a known precursor for propranolol, a beta-blocker used in treating cardiovascular conditions. fiveable.me Similarly, amino alcohol derivatives of this compound are employed as intermediates in the synthesis of various pharmaceutical compounds, where the chiral nature of the molecule is essential for producing effective and selective drugs.

The enormous potential of biocatalysis, using microorganisms or enzymes, has been harnessed to produce these chiral intermediates with high enantioselectivity. core.ac.uk Enzymatic kinetic resolution is a common method to obtain enantiomerically pure alcohols like 1-phenylethanol, a process that is highly relevant for producing chiral synthons like this compound. nih.gov

The structural features of this compound make it a valuable starting point for creating complex molecular architectures. fiveable.me Its amino derivatives are recognized as versatile chiral building blocks essential for asymmetric synthesis. This capability is crucial for assembling intricate molecules with specific three-dimensional arrangements.

Optically active phenyl ethanediol (PED), a related vicinal diol, is another example of a versatile chiral building block used to synthesize pharmaceuticals, liquid crystals, and pheromones. researchgate.net The principles guiding its use are applicable to this compound, highlighting its potential in creating a wide array of specialty chemicals where specific stereochemistry is a functional requirement.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Role in Chiral Catalysis as a Ligand or Promoter

While direct use of this compound as a catalyst is less documented, its derivatives, particularly amino alcohols, can function as chiral ligands or promoters in asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment, influencing the stereochemical outcome of a reaction and leading to the preferential formation of one enantiomer over the other. For example, derivatives of related amino alcohols have been shown to act as catalysts in asymmetric reactions.

Derivatization for Specialty Chemical Synthesis

The chemical modification, or derivatization, of this compound opens pathways to a variety of specialty chemicals, including important pharmaceutical alkaloids and heterocyclic compounds.

This compound is structurally related to precursors used in the synthesis of ephedrine and norephedrine, which are phenethylamine alkaloids. nih.govnih.gov These compounds are used as decongestants and bronchodilators. nih.gov

Synthetic routes to ephedrine and norephedrine often involve β-amino alcohol intermediates. google.comgoogleapis.com For instance, (R)-phenylacetylcarbinol ((R)-PAC) is a well-known precursor for the chemical synthesis of (1R,2S)-norephedrine and (1R,2S)-ephedrine. googleapis.comdcu.ie Research has demonstrated that amino derivatives of this compound can be utilized to synthesize ephedrine and norephedrine derivatives. A formal synthesis of norephedrine has been achieved starting from 1-hydroxy-phenethylamine derivatives, which share a common structural motif with this compound. ias.ac.in

Table 1: Synthetic Applications of this compound Derivatives

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Serves as a chiral precursor for enantiomerically pure drugs, leveraging its specific stereochemistry to ensure therapeutic efficacy. |

| Ephedrine/Norephedrine Synthesis | Amino derivatives are used to produce ephedrine and norephedrine, which have applications as stimulants and bronchodilators. |

| δ-Lactam Formation | Acts as a precursor for chiral δ-lactams, which are key intermediates for synthesizing enantiopure piperidines. |

| Complex Molecule Synthesis | Its structure is a valuable starting point for building complex molecular frameworks through asymmetric synthesis. |

δ-Lactams are five-membered cyclic amides that are important synthetic intermediates. nih.govnih.govontosight.ai Phenylglycinol-derived oxazolopiperidone lactams, which can be conceptually derived from amino alcohols related to this compound, are versatile building blocks for the enantioselective synthesis of piperidine-containing compounds. researchgate.net

The synthesis involves the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative to form a bicyclic lactam. researchgate.netub.edu This intermediate allows for the controlled introduction of various substituents. Subsequent reductive opening of the lactam and removal of the chiral auxiliary yields diversely substituted, enantiopure 5-amino-1-pentanols, which are linear precursors to piperidines. ub.eduresearchgate.net This methodology provides a pathway to enantiopure trisubstituted piperidines from chiral aminoalcohol-derived δ-lactams. acs.org The piperidine ring is a common substructure in many pharmaceutical products and natural alkaloids. researchgate.netnih.gov

Biological Activity and Mechanistic Insights of 1-phenyl-2-pentanol and Its Derivatives

Anti-Fibrotic Effects Research

Liver fibrosis is a pathological condition marked by the excessive accumulation of extracellular matrix (ECM) proteins, a process driven by the activation of hepatic stellate cells (HSCs). mdpi.comnih.gov The compound 1-phenyl-2-pentanol (1-PHE), which has been identified in plants such as Moringa oleifera, has been a subject of research for its potential anti-fibrotic properties. mdpi.comresearchgate.net Studies have utilized human hepatic stellate cell lines (LX-2) stimulated with Transforming growth factor-beta 1 (TGF-β1) to model fibrotic conditions and assess the impact of 1-PHE. mdpi.comx-mol.net

Research indicates that this compound plays a role in suppressing the activation of HSCs. mdpi.comproteomexchange.org When HSCs are activated, they differentiate into myofibroblast-like cells, which are the primary source of ECM proteins during liver fibrogenesis. mdpi.com In vitro studies demonstrate that treatment with 1-PHE can inhibit this activation process, suggesting its potential as an agent to counter the progression of liver fibrosis. researchgate.netx-mol.net This inhibitory action on HSCs is a critical finding, as these cells are central to the development of fibrotic liver disease. nih.gov

The mechanism behind the anti-fibrotic effects of this compound appears to involve the modulation of key signaling pathways. mdpi.comx-mol.net Evidence suggests that 1-PHE inhibits the TGF-β1 signaling pathway, which is a primary driver of fibrogenesis in the liver. mdpi.comproteomexchange.org Upon liver injury, TGF-β1 stimulates HSCs, leading to their activation. mdpi.com Furthermore, proteomic analysis has revealed that 1-PHE modulates the Wnt/β-catenin signaling pathway. mdpi.comresearchgate.netproteomexchange.org The interplay between these pathways is crucial in the progression of fibrosis, and the ability of 1-PHE to interfere with them provides a potential mechanism for its anti-fibrotic activity. mdpi.comx-mol.net The Wnt/β-catenin pathway's regulation is complex, involving a destruction complex that controls the breakdown of the key effector, β-catenin. wikipathways.org

The anti-fibrotic activity of this compound is further substantiated by its effects on specific markers of ECM deposition. mdpi.com Treatment with 1-PHE has been shown to downregulate the expression of key fibrosis-associated genes and proteins. nih.govresearchgate.net This includes a reduction in collagen type I alpha 1 chain (COL1A1) and matrix metalloproteinase-2 (MMP2). mdpi.comproteomexchange.org Additionally, 1-PHE treatment leads to a dose-dependent decrease in the secretion of matrix metalloproteinase-9 (MMP-9). mdpi.comresearchgate.net MMPs are crucially involved in the remodeling of the ECM during the development of hepatic fibrosis. mdpi.com The modulation of these markers by 1-PHE indicates a direct impact on the pathological accumulation of ECM that characterizes liver fibrosis. mdpi.comx-mol.net

| Marker | Type | Effect of 1-PHE Treatment | Associated Pathway |

|---|---|---|---|

| Collagen Type I Alpha 1 (COL1A1) | ECM Protein | Downregulated mdpi.comresearchgate.netproteomexchange.org | TGF-β1 / Wnt/β-catenin |

| Matrix Metalloproteinase-2 (MMP2) | Enzyme | Downregulated mdpi.comresearchgate.netproteomexchange.org | Wnt/β-catenin |

| Matrix Metalloproteinase-9 (MMP-9) | Enzyme | Secretion Reduced mdpi.comresearchgate.net | Wnt/β-catenin |

| SMAD2/3 | Transcription Factor | Downregulated mdpi.comresearchgate.net | TGF-β1 |

Modulation of TGF-β1 and Wnt/β-catenin Signaling Pathways

Neuroprotective Properties of Derivatives

Research into the derivatives of structurally similar compounds has suggested potential neuroprotective effects. For instance, derivatives of 2-methyl-4-phenyl-1-pentanol have been investigated for neuroprotective activities that could be relevant in the context of neurodegenerative diseases. ontosight.ai Similarly, studies on phenylenediamine derivatives have shown neuroprotective effects against oxidative glutamate toxicity in neuronal cell lines, independent of antioxidant activity. nih.gov These findings suggest that the core structure may be a valuable scaffold for developing neuroprotective agents, although direct research on this compound derivatives in this area is not as extensively documented.

Anti-Inflammatory Potential of Derivatives

The anti-inflammatory potential of derivatives of related phenyl-alcohols has also been a subject of investigation. ontosight.ai Derivatives of 2-methyl-4-phenyl-1-pentanol have been examined for their anti-inflammatory properties. ontosight.ai In a similar vein, research on compounds like 2-(3-Methylphenyl)-2-pentanol has shown an ability to reduce levels of pro-inflammatory cytokines in experimental models, indicating a capacity to modulate inflammatory responses. These studies highlight a potential avenue for the development of anti-inflammatory agents based on this chemical scaffold.

GPR88 Agonist Development and Modulation of Alcohol Consumption Behaviors (via derivatives)

Derivatives of the related chiral amino alcohol, (1R,2R)-1-Amino-1-phenyl-2-pentanol, have been explored as agonists for the G protein-coupled receptor GPR88. GPR88 is a receptor predominantly expressed in the brain's striatum and is considered a promising drug target for central nervous system disorders, including addiction. nih.govacs.org Genetic studies have indicated that the absence of GPR88 can lead to an increase in alcohol-seeking behaviors in animal models. nih.gov

Building on this, novel GPR88 agonists have been developed that show efficacy in reducing alcohol consumption. nih.gov For example, the brain-penetrant agonist RTI-13951-33 has been shown to significantly decrease voluntary alcohol drinking and the motivation to obtain alcohol in mice. researchgate.netnih.gov The development of these agonists, based on scaffolds related to this compound, underscores the therapeutic potential of targeting GPR88 for alcohol use disorder. nih.govresearchgate.net

Future Research Directions and Emerging Trends for 1-phenyl-2-pentanol

Development of Novel and Highly Efficient Stereoselective Synthesis Methods

The synthesis of enantiomerically pure chiral alcohols is crucial for the pharmaceutical industry, as the stereochemistry of a molecule is often critical to its therapeutic effect. While methods for producing chiral alcohols exist, research is continuously aimed at developing more efficient, selective, and scalable routes. For 1-phenyl-2-pentanol, future work will likely focus on asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer. msu.edu

Emerging strategies that could be applied or further optimized include:

Asymmetric Catalysis : The use of chiral metal complexes and organocatalysts is a cornerstone of modern stereoselective synthesis. nih.gov For instance, asymmetric aldol reactions catalyzed by zinc complexed with chiral ligands have been shown to produce related phenyl-alcohols with high enantiomeric excess (e.e.). Future research could involve the design of novel chiral ligands specifically tailored for the synthesis of this compound precursors.

Advanced Rearrangement Reactions : Recently developed sparteine-free, substrate-induced 1,2-metallate rearrangements have proven highly effective for the stereoselective construction of complex allylic alcohols. acs.org Adapting such highly diastereoselective protocols represents a promising frontier for accessing specific stereoisomers of this compound and its derivatives with high precision. acs.org

Chiral Boranes : Hydroboration using enantiomerically pure chiral alkyl borane reagents, such as monoisopinocampheylborane derived from α-pinene, is a powerful method for creating new stereogenic centers with excellent control. msu.edu The application and refinement of these reagents for the prochiral precursors of this compound could yield highly pure enantiomers.

Table 1: Selected Stereoselective Methods for Chiral Alcohol Synthesis

| Method | Catalyst/Reagent Type | Key Advantage | Reference |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral Ligand-Metal Complex (e.g., with Zinc) | High enantioselectivity for C-C bond formation. | |

| Asymmetric Hydroboration | Chiral Alkyl Borane (e.g., IpcBH₂) | Creates new stereocenters with high control. msu.edu | msu.edu |

| 1,2-Metallate Rearrangement | Substrate-Induced with Hoppe Anions | Excellent diastereoselectivity without toxic reagents like sparteine. acs.org | acs.org |

Exploration of Advanced Biocatalytic Systems for Expanded Substrate Scope

Biocatalysis, the use of enzymes and microorganisms for chemical transformations, offers significant advantages over traditional chemical synthesis, including high enantioselectivity, regioselectivity, and mild reaction conditions. core.ac.ukacs.org For chiral alcohols like this compound, biocatalytic methods are particularly attractive.

Future research in this area will focus on several key trends: